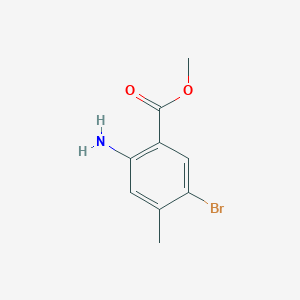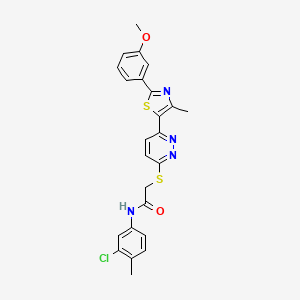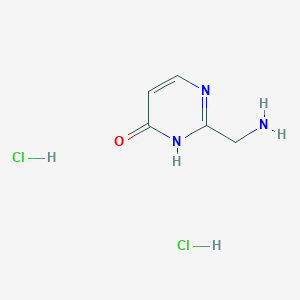
Methyl 2-amino-5-bromo-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-amino-5-bromo-4-methylbenzoate” is a chemical compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.09 . The compound is typically stored at room temperature in a dark place .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC(C1=CC=C(C=C1N)Br)=O . This indicates that the compound contains a methyl ester group (COC), a bromine atom (Br), and an amino group (N) attached to a benzene ring.
Mechanism of Action
Target of Action
Methyl 2-amino-5-bromo-4-methylbenzoate is known to target FabH and PqsD . FabH is an enzyme involved in the synthesis of fatty acids, while PqsD is a key player in the quorum sensing (QS) system of Pseudomonas aeruginosa, a common bacterium .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It can be used for the synthesis of 2-benzamidobenzoic acids , which are known FabH inhibitors . Its derivatives also inhibit PqsD , thereby disrupting the QS system of Pseudomonas aeruginosa .
Biochemical Pathways
By inhibiting FabH, the compound disrupts the synthesis of fatty acids, which are crucial for various cellular functions. The inhibition of PqsD affects the QS system of Pseudomonas aeruginosa, which is involved in the production of a number of virulence factors and biofilm formation .
Result of Action
The inhibition of FabH and PqsD by this compound leads to disruption in fatty acid synthesis and the QS system of Pseudomonas aeruginosa . This could potentially reduce the virulence of the bacterium and prevent biofilm formation .
Advantages and Limitations for Lab Experiments
MAB has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, MAB has been extensively studied, and its biological activities are well-characterized. However, MAB also has some limitations for lab experiments. It is a highly reactive compound that can be difficult to handle, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on MAB. One area of research could focus on the development of new MAB derivatives with improved biological activities. Additionally, further studies could investigate the mechanism of action of MAB and its interactions with other enzymes and proteins. Finally, research could also focus on the potential clinical applications of MAB, particularly in the treatment of pain, inflammation, and cancer.
Conclusion:
Methyl 2-amino-5-bromo-4-methylbenzoate is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to have various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. MAB can be synthesized through a multi-step process, and its mechanism of action is thought to involve the inhibition of COX-2 and LOX enzymes. MAB has several advantages for lab experiments, but also has some limitations. Future research could focus on the development of new MAB derivatives, the mechanism of action of MAB, and its potential clinical applications.
Synthesis Methods
MAB can be synthesized through a multi-step process involving the reaction of 2-amino-5-bromo-4-methylbenzoic acid with methyl chloroformate in the presence of triethylamine. The resulting intermediate is then treated with sodium hydroxide to yield the final product, MAB. This synthesis method has been optimized to produce high yields of MAB with high purity.
Scientific Research Applications
MAB has been extensively studied in the field of medicinal chemistry due to its various biological activities. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, MAB has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
Safety and Hazards
properties
IUPAC Name |
methyl 2-amino-5-bromo-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKVISIFXYJBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2782747.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxopiperazin-1-yl)propanoic acid](/img/structure/B2782749.png)
![2-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2782751.png)




![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2782759.png)




![2-Chloro-N-[2-(furan-2-yl)ethyl]-N-[[4-(methoxymethyl)thiophen-2-yl]methyl]acetamide](/img/structure/B2782764.png)
